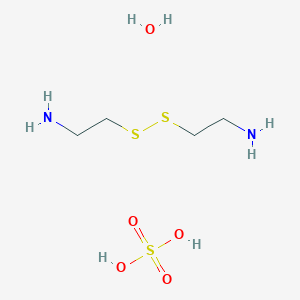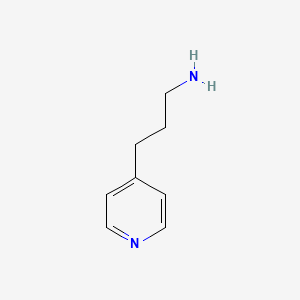
4-(3-氨基丙基)吡啶
概述
描述
“3-(Pyridin-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 30532-36-6 and a molecular weight of 136.2 . It has a linear formula of C8H12N2 .
Synthesis Analysis
The synthesis of “3-(Pyridin-4-yl)propan-1-amine” involves a reaction with sodium hydroxide and hydrazine hydrate in methanol and chloroform . The reaction mixture is refluxed for three hours, then an insoluble matter is filtered out, and the filtrate is concentrated under reduced pressure. Chloroform and a 4 N aqueous sodium hydroxide solution are added to the residue, layers are separated, and the organic layer is dried over sodium sulfate. The organic layer is concentrated under reduced pressure and then distilled under reduced pressure to give the compound as a colorless oily matter .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)propan-1-amine” is represented by the InChI Code: 1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 .
Chemical Reactions Analysis
“3-(Pyridin-4-yl)propan-1-amine” can be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Physical and Chemical Properties Analysis
“3-(Pyridin-4-yl)propan-1-amine” is a light yellow to red-brown liquid . It has a boiling point of 248.2°C at 760 mmHg .
科学研究应用
药理学:抗病毒和抗菌剂合成
4-(3-氨基丙基)吡啶已被用于合成各种具有药理活性的化合物。 值得注意的是,它在合成1,2,4-三嗪中充当前体,1,2,4-三嗪表现出一系列生物活性,包括抗病毒特性 。这使其成为开发用于天花等疾病的新药物的宝贵化合物。
材料科学:有机合成中的催化剂
在材料科学中,该化合物用作有机合成转化中的催化剂。 它在分子内亲核环化过程中起着至关重要的作用,导致产生复杂的结构,例如四氢-5H-吡啶并[2,3-b]氮杂环庚烷 。
化学合成:杂环化合物的中间体
该胺是合成杂环化合物的关键中间体,杂环化合物是许多药物的基本结构。 它参与咪唑衍生物的合成,咪唑衍生物具有广泛的治疗潜力,这一点特别令人关注 。
生物化学:酶抑制
在生物化学中,4-(3-氨基丙基)吡啶参与酶抑制剂的研究。 它的结构特性允许探索它与各种酶的结合亲和力,有助于理解生化途径并开发靶向疗法 。
分析化学:色谱法和光谱法
该化合物在分析化学中也很重要,它可以作为色谱法和光谱法中的标准品或试剂。 它明确的物理和化学特性使其适合用于高效液相色谱 (HPLC) 和质谱 (MS) 来分析复杂混合物 。
环境应用:合成研究化学品
4-(3-氨基丙基)吡啶在环境应用中用作研究化学品。 它用于合成可以进一步评估其环境影响、生物降解性和作为绿色化学品的潜力的化合物 。
安全和危害
未来方向
作用机制
Target of Action
It is used in various organic synthesis transformations , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
It is known to be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . This suggests that 3-(Pyridin-4-yl)propan-1-amine may act as a nucleophile, reacting with electrophilic sites on its target molecules.
Biochemical Pathways
Given its use in organic synthesis transformations , it is likely that the compound could influence a variety of biochemical pathways depending on the specific context.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that 3-(Pyridin-4-yl)propan-1-amine may have good bioavailability.
Result of Action
Given its use in organic synthesis transformations , it is likely that the compound could have a variety of effects depending on the specific context.
Action Environment
It is known to be stable at room temperature . This suggests that 3-(Pyridin-4-yl)propan-1-amine may be relatively stable under a variety of environmental conditions.
生化分析
Biochemical Properties
3-(Pyridin-4-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with key enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 3-(Pyridin-4-yl)propan-1-amine on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the expression of genes involved in cell growth and differentiation, thereby influencing cellular behavior .
Molecular Mechanism
At the molecular level, 3-(Pyridin-4-yl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, ultimately affecting downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyridin-4-yl)propan-1-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function. Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(Pyridin-4-yl)propan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
3-(Pyridin-4-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
Within cells and tissues, 3-(Pyridin-4-yl)propan-1-amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-(Pyridin-4-yl)propan-1-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
属性
IUPAC Name |
3-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURFPUSNTWSSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559221 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30532-36-6 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
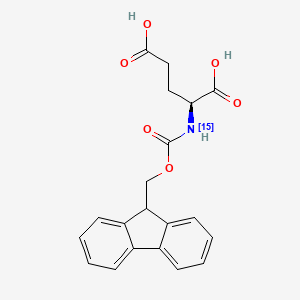
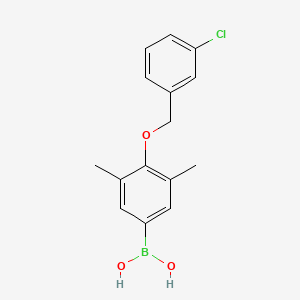
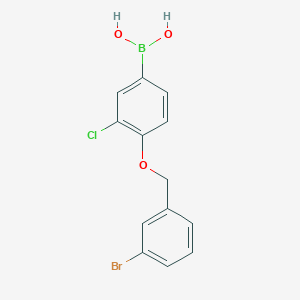
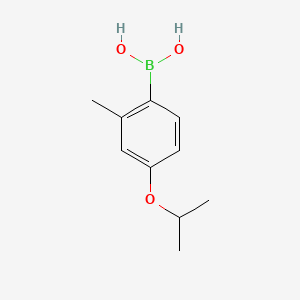

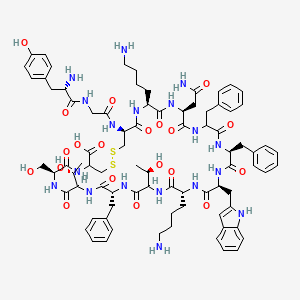
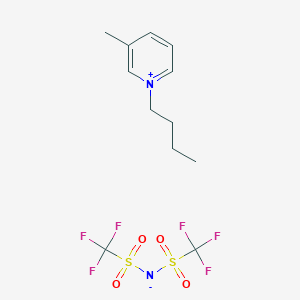

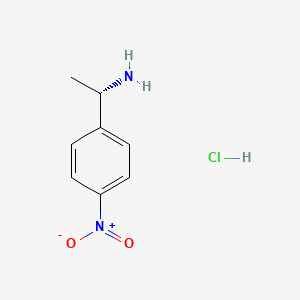

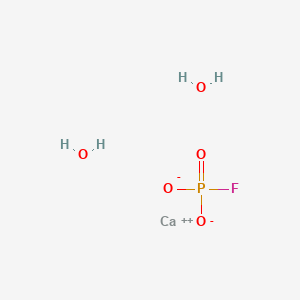
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)
